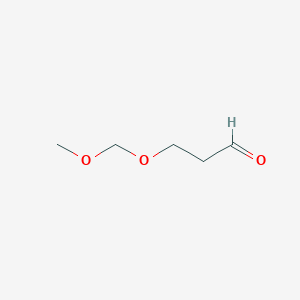
Ethyl 3-acetylbenzoate
Vue d'ensemble
Description
Ethyl 3-acetylbenzoate is a chemical compound with the molecular formula C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3-acetylbenzoate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . For more detailed structural analysis, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Esters, including Ethyl 3-acetylbenzoate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
Ethyl 3-acetylbenzoate has a predicted boiling point of 306.1±25.0 °C and a predicted density of 1.096±0.06 g/cm3 . It is a solid at room temperature and should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
1. Diagnostic Imaging Agent Development
Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a derivative of Ethyl 3-acetylbenzoate, has been utilized in the development of diagnostic imaging agents. This compound has been studied for its ability to form fine particles of various sizes, morphologies, and degrees of crystallinity, depending on the experimental conditions. These particles have been characterized using X-ray diffraction studies, revealing two distinct polymorphic forms and evidence for a third (Bosch, Škapin, & Matijević, 2004).
2. Green Chemistry in Pharmaceutical Research
Ethyl 3-acetylbenzoate derivatives have been explored in green chemistry applications, specifically in Suzuki coupling reactions. These reactions are fundamental in synthesizing biaryls, which are crucial in pharmaceutical research. The use of water as the primary solvent in these reactions aligns with the principles of green chemistry, promoting environmentally friendly and cost-effective methods in pharmaceutical chemistry (Costa et al., 2012).
3. Antibacterial Agent Synthesis
Compounds derived from Ethyl 3-acetylbenzoate have been synthesized and evaluated for their antibacterial properties. Studies have focused on microwave-assisted synthesis of chalcone and its analogues, exhibiting significant in vitro antibacterial efficacy. These studies also include computational approaches like Density Functional Theory to understand the electronic structure and potential antibacterial mechanism of these compounds (Khan et al., 2019).
4. Antifungal Activity and Protein Interaction
Ethyl 3-acetylbenzoate derivatives have been synthesized and tested for their antifungal activity. Some of these compounds, such as Ethyl-1H-benzotriazol-1-acetate, have shown moderate to good activity against fungal strains like C. albicans. Additionally, computational docking studies have been conducted to understand their interaction with specific receptors, which can provide insights into their mode of action and potential therapeutic applications (Toraskar, Kadam, & Kulkarni, 2009).
5. Metallomesogenic Complexes Synthesis
Research has been conducted on synthesizing metallomesogenic complexes using derivatives of Ethyl 3-acetylbenzoate. These complexes have applications in materials science, particularly in the creation of liquid crystal displays and other advanced materials (Kovganko & Kovganko, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGDCLCPJJWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461579 | |
| Record name | Ethyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-acetylbenzoate | |
CAS RN |
37847-24-8 | |
| Record name | Ethyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)




![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)

